N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H19ClN2O3 and its molecular weight is 334.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Pesticide Applications
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, closely related to N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, have been characterized by X-ray powder diffraction, indicating their potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Green Synthesis in Dye Production
A novel Pd / C catalyst was used for the hydrogenation of a derivative of this compound in the production of azo disperse dyes, indicating its importance as an intermediate in environmentally friendly dye synthesis (Zhang, 2008).
Anticonvulsant Activity
Derivatives of 2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides, structurally similar to this compound, demonstrated anticonvulsant activity, with one particular compound showing effectiveness in mice and rats and acting through inhibition of voltage-gated sodium currents and enhancement of GABA effect (Pękala et al., 2011).
Anticancer Properties
Novel 2-chloro N-aryl substituted acetamide derivatives, structurally related to this compound, were synthesized and exhibited cytotoxicity against different human leukemic cell lines (Vinayak et al., 2014).
Development of Heterocyclic Compounds
Research has shown the successful synthesis of heterocyclic compounds using derivatives of this compound, expanding its application in the field of organic chemistry (Moskvina, Shilin, & Khilya, 2015).
Enzyme Inhibition Studies
A series of derivatives were synthesized and found to be relatively more active against acetylcholinesterase, an enzyme important in neurobiology, highlighting its potential in biochemical studies (Rehman et al., 2013).
Herbicide Metabolism
The metabolism of chloroacetamide herbicides, which include compounds structurally similar to this compound, was studied, providing insights into their biological and environmental impacts (Coleman et al., 2000).
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-10-6-13(7-11(2)17(10)18)23-9-16(21)20-14-8-12(19)4-5-15(14)22-3/h4-8H,9,19H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBIJDSHKLKUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=CC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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